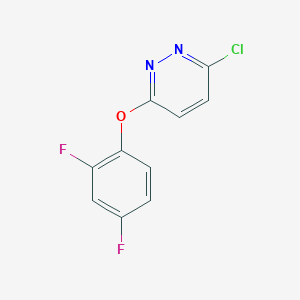

3-Chloro-6-(2,4-difluorophenoxy)pyridazine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-(2,4-difluorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2O/c11-9-3-4-10(15-14-9)16-8-2-1-6(12)5-7(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDWBNZOBBQJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342411 | |

| Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353258-85-2 | |

| Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring is a foundational step in the synthesis of many derivatives. Two common methods involve the cyclization of 1,4-dicarbonyl compounds and nucleophilic substitution reactions. google.comchemicalbook.com

Cyclization Reactions with 1,4-Dicarbonyl Precursors

A prevalent method for forming the pyridazine ring involves the condensation reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. google.comchemicalbook.comrsc.org This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. sigmaaldrich.com Both saturated and unsaturated 1,4-dicarbonyl compounds can serve as precursors in this cyclization. rsc.org The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the resulting pyridazine core.

For instance, maleic anhydride (B1165640) can react with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine, a key precursor for many substituted pyridazines. rsc.org This dihydroxy intermediate can then be subjected to further reactions to introduce other functional groups.

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic substitution is a powerful tool for the synthesis and functionalization of pyridazine rings. google.comsemanticscholar.orgjofamericanscience.org The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present. jofamericanscience.orglibretexts.org Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are common substrates for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgjofamericanscience.orgresearchgate.net In these reactions, a halogen atom is displaced by a nucleophile, such as an amine, alkoxide, or phenoxide. google.comlibretexts.org

The reactivity of different positions on the pyridazine ring can be influenced by the electronic effects of existing substituents, allowing for regioselective substitutions. researchgate.net This strategy is not only used for functionalization but can also be integral to the formation of fused heterocyclic systems involving the pyridazine core.

Functionalization of Pyridazine Core via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable for the functionalization of heterocyclic compounds, including pyridazines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. google.comchemicalbook.com

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. chemicalbook.comgoogle.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. chemicalbook.com

Chloropyridazines can be effectively coupled with arylboronic acids to produce aryl-substituted pyridazines. google.comresearchgate.net The electron-deficient character of the pyridazine ring can facilitate the oxidative addition step in the catalytic cycle, sometimes even without the need for specialized, expensive ligands. chemicalbook.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields, even with challenging substrates like sterically hindered or electron-rich/poor coupling partners. bldpharm.com

Table 1: Examples of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling of Pyridines

| Catalyst/Precatalyst | Ligand | Substrate Example | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Ligand-free | 2,3,5-trichloropyridine | 3,5-dichloro-2-arylpyridine | High | google.com |

| Pd/C | PPh₃ | Bromopyridines | Arylpyridines | Good | jofamericanscience.org |

| Pd(0) complex | Dialkylbiphenylphosphino | 3-amino-2-chloropyridine | 3-amino-2-(2-methoxyphenyl)pyridine | 99 | bldpharm.com |

| [NiCl(o-tol)(dppf)] | dppf | 3-chloropyridine | 3-phenylpyridine | Promising | nih.gov |

Other Cross-Coupling Methodologies (e.g., Stille, Sonogashira)

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed for the functionalization of pyridazines.

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate. google.commdpi.com A significant advantage of this method is the stability of organostannanes to a wide variety of functional groups and their insensitivity to air and moisture. mdpi.com However, the toxicity of tin compounds is a notable drawback. google.com

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its mild reaction conditions.

Table 2: Overview of Stille and Sonogashira Coupling Reactions

| Coupling Reaction | Key Reactants | Catalyst System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Stille | Organostannane + Organic Halide/Triflate | Palladium Catalyst | C-C | google.commdpi.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Cocatalyst | C(sp)-C(sp²) |

Synthesis of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine

The synthesis of the target compound, this compound, is typically achieved through a two-step process starting from a suitable precursor.

First, the key intermediate, 3,6-dichloropyridazine , is synthesized. A common route to this intermediate is the chlorination of 3,6-dihydroxypyridazine (also known as maleic hydrazide). google.comrsc.org This transformation can be accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com For example, reacting 3,6-dihydroxypyridazine with phosphorus pentachloride at elevated temperatures yields 3,6-dichloropyridazine. google.com Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. rsc.org

The second step is a nucleophilic aromatic substitution (SNAr) reaction. In this step, one of the chlorine atoms of 3,6-dichloropyridazine is selectively replaced by the 2,4-difluorophenoxy group. This is achieved by reacting 3,6-dichloropyridazine with 2,4-difluorophenol (B48109) in the presence of a base. google.com The base, such as potassium carbonate, deprotonates the hydroxyl group of the phenol, generating the more nucleophilic phenoxide ion, which then attacks the electron-deficient pyridazine ring, displacing one of the chloride ions. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or butanol. semanticscholar.org The selectivity of the mono-substitution is achievable under controlled reaction conditions.

Precursor Synthesis and Halogenation (e.g., from 3,6-Dichloropyridazine)

The primary precursor for the synthesis of the target compound is 3,6-dichloropyridazine. This important intermediate is typically synthesized from maleic anhydride or its derivatives. A common industrial method involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide). google.com This intermediate is then subjected to a halogenation reaction to replace the hydroxyl groups with chlorine atoms.

The chlorination is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction involves heating 3,6-dihydroxypyridazine with the chlorinating agent, often in the presence of a solvent like chloroform (B151607) or sometimes neat. The reaction conditions, such as temperature and reaction time, are crucial for driving the reaction to completion and maximizing the yield of 3,6-dichloropyridazine. For instance, reacting 3,6-dihydroxypyridazine with phosphorus oxychloride in chloroform at temperatures between 50-65°C for several hours can produce yields in the range of 86-87%. google.com Another method involves heating 3,6-dihydroxypyridazine with phosphorus pentachloride at higher temperatures, such as 125°C. google.com After the reaction, the product is typically isolated by removing the excess reagent and solvent, followed by purification steps like recrystallization or column chromatography.

Introduction of the 2,4-Difluorophenoxy Moiety via Nucleophilic Aromatic Substitution

The introduction of the 2,4-difluorophenoxy group onto the pyridazine core is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, one of the chlorine atoms of 3,6-dichloropyridazine is displaced by the 2,4-difluorophenoxide ion. The pyridazine ring is sufficiently electron-deficient, which facilitates the attack by nucleophiles. libretexts.org

The reaction is typically carried out by treating 3,6-dichloropyridazine with 2,4-difluorophenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the phenol, generating the more nucleophilic phenoxide anion. This anion then attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product, this compound. The reaction is regioselective, with one chlorine atom being substituted under controlled conditions.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for the nucleophilic aromatic substitution is critical for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, base, reaction temperature, and reaction time.

Common solvents for SNAr reactions include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can effectively solvate the cation of the base and facilitate the reaction. The choice of base is also important; stronger bases can lead to faster reaction rates but may also promote side reactions. Studies on similar SNAr reactions have shown that bases like potassium hexamethyldisilylamide (KHMDS) can be highly effective. orgsyn.org

Temperature control is crucial. While heating is often required to overcome the activation energy of the reaction, excessively high temperatures can lead to the substitution of both chlorine atoms or decomposition of the product. For the synthesis of analogous compounds like 3-amino-6-chloropyridazine, reaction temperatures can range from 30°C to 180°C depending on the specific reactants and solvent used. google.com Similarly, the synthesis of other 3-chloro-6-substituted pyridazines often involves heating under reflux for several hours to ensure the reaction goes to completion. nih.gov The final yield and purity are often enhanced by purification techniques such as column chromatography or recrystallization.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the development of new chemical entities through various derivatization strategies. Modifications can be targeted at either the remaining reactive site on the pyridazine ring or by altering the substituents on the phenoxy moiety.

Modifications at the Pyridazine Ring Positions

The most accessible position for modification on the this compound molecule is the carbon atom at position 3, which bears the chlorine atom. This chlorine atom can be readily displaced by a variety of nucleophiles through a second SNAr reaction. This allows for the introduction of diverse functional groups, significantly expanding the chemical space around the pyridazine core.

Common derivatization strategies include:

Amination: Reaction with various primary or secondary amines to introduce substituted amino groups. For example, reacting chloropyridazines with piperazine (B1678402) derivatives is a common method to synthesize compounds with potential biological activity. nih.gov

Hydrazinolysis: Treatment with hydrazine can replace the chlorine with a hydrazinyl group (-NHNH₂), which can be further modified. researchgate.netarkat-usa.org

Alkoxylation/Thiolation: Reaction with alcohols or thiols in the presence of a base can introduce alkoxy or thioether moieties.

These modifications can profoundly influence the molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets. blumberginstitute.org

Substituent Variations on the Phenoxy Moiety

Examples of variations include:

Halogen Substitution: Using phenols with different halogen atoms (e.g., 4-chlorophenol) or different substitution patterns (e.g., 2,6-difluorophenol). nih.govbldpharm.com

Alkyl/Alkoxy Groups: Incorporating phenols with electron-donating alkyl or alkoxy groups, such as 4-ethoxyphenol, can modulate the electronic properties of the phenoxy ring. chemscene.com

Electron-Withdrawing Groups: Employing phenols with electron-withdrawing groups like trifluoromethyl can also be used to fine-tune the molecule's characteristics. nih.gov

This strategy allows for the creation of a library of compounds where the pyridazine core remains constant, but the electronic and steric properties of the phenoxy group are systematically varied.

Spectroscopic and Structural Elucidation of 3 Chloro 6 2,4 Difluorophenoxy Pyridazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-Chloro-6-(2,4-difluorophenoxy)pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the molecular fragments.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal five distinct signals in the aromatic region, corresponding to the five protons on the pyridazine (B1198779) and difluorophenoxy rings. The pyridazine ring protons are expected to appear as two doublets due to coupling with each other. The three protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 7.80 - 7.60 | d | J(H-H) ≈ 9.0 | H-4 or H-5 (pyridazine) |

| 7.20 - 7.00 | d | J(H-H) ≈ 9.0 | H-4 or H-5 (pyridazine) |

| 7.40 - 7.25 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 6.0, J(H-H) ≈ 2.5 | H-6' (difluorophenoxy) |

| 7.25 - 7.10 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 9.0, J(H-F) ≈ 2.5 | H-5' (difluorophenoxy) |

| 7.05 - 6.90 | dt | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | H-3' (difluorophenoxy) |

Note: The chemical shifts are estimates and the exact values can vary based on the solvent and experimental conditions. The assignments of H-4 and H-5 are interchangeable without further 2D NMR data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum is predicted to show ten distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments. The carbon atoms directly bonded to chlorine, oxygen, and fluorine will have their chemical shifts significantly influenced by these electronegative atoms. Carbons in the pyridazine ring will appear in the typical aromatic heterocyclic region, while those in the difluorophenoxy ring will show characteristic C-F coupling.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 160 | C-6 |

| 160 - 155 (dd) | C-2' or C-4' |

| 158 - 153 (dd) | C-2' or C-4' |

| 152 - 148 | C-3 |

| 145 - 140 | C-1' |

| 130 - 125 | C-4 |

| 125 - 120 (dd) | C-6' |

| 120 - 115 | C-5 |

| 115 - 110 (dd) | C-5' |

| 110 - 105 (dd) | C-3' |

Note: Chemical shifts are estimates. The signals for fluorinated carbons will appear as doublets of doublets (dd) due to one-bond and two-bond C-F couplings.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Given the two fluorine atoms at different positions on the phenoxy ring, the ¹⁹F NMR spectrum is expected to show two distinct signals. Each signal will be split by the adjacent protons and by the other fluorine atom, likely resulting in two doublets of doublets. The chemical shifts are sensitive to the electronic environment.

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -120 | dd | F-2' |

| -120 to -130 | dd | F-4' |

Note: Chemical shifts are referenced to a standard like CFCl₃. The exact values and coupling constants would need experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Coupling Patterns

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. It would show a correlation between the H-4 and H-5 protons of the pyridazine ring and correlations between the H-3', H-5', and H-6' protons of the difluorophenoxy ring. nmrdb.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nmrdb.orgresearchgate.net It would be used to definitively assign each proton to its attached carbon, for example, linking the predicted ¹H signals to their corresponding ¹³C signals in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nmrdb.orgresearchgate.net Key HMBC correlations would be expected between the pyridazine protons (H-4, H-5) and the pyridazine carbons (C-3, C-6), and crucially, between the H-6' proton of the phenoxy ring and the C-6 carbon of the pyridazine ring, confirming the ether linkage.

Variable Temperature NMR for Conformational Dynamics

The bond between the pyridazine ring and the phenoxy group allows for rotational freedom. Variable temperature (VT) NMR studies could provide insight into the conformational dynamics of the molecule, such as the rotational barrier around the C-O bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or even splitting of the signals for the protons and carbons near the linkage, providing information about the preferred conformations in solution. However, no specific studies on the conformational dynamics of this molecule have been found in the public literature.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅ClF₂N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

The calculated monoisotopic mass is 242.0062 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. A characteristic feature would be the isotopic pattern of the molecular ion, which would show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, a signature of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation patterns in electron ionization (EI) mass spectrometry for this molecule might include:

Loss of the chloropyridazine radical or the difluorophenoxy radical through cleavage of the ether bond.

Loss of a chlorine atom.

Fragmentation of the pyridazine ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is established as C₁₀H₅ClF₂N₂O. bldpharm.com This composition allows for the calculation of its theoretical exact mass, which is a critical parameter for its unambiguous identification in complex mixtures or for confirming the success of a chemical synthesis. The calculated monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), provides a precise value that can be compared against experimental HRMS data.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₂N₂O |

| Molecular Weight | 242.61 g/mol bldpharm.com |

| Calculated Exact Mass | 242.0062 Da |

Note: The exact mass is calculated based on the primary isotopes of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key structural components: the pyridazine ring, the aromatic C-H bonds, the aryl ether linkage, and the carbon-halogen bonds.

Aromatic C-H Stretching: The presence of both the pyridazine and difluorophenyl rings would result in C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.

Aromatic Ring Vibrations (C=C and C=N Stretching): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of sharp peaks in the 1600-1400 cm⁻¹ range. These are characteristic of aromatic systems. researchgate.net

Aryl Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C ether linkage is a key indicator and typically gives rise to a strong, distinct band around 1280-1200 cm⁻¹. The corresponding symmetric stretch is often weaker and appears near 1050-1000 cm⁻¹. libretexts.org

Carbon-Fluorine (C-F) Stretching: The C-F bonds of the difluorophenyl group are expected to produce very strong and characteristic absorption bands in the 1250-1000 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Stretching: The vibration of the C-Cl bond is typically observed in the fingerprint region, appearing as a medium to strong band in the 800-600 cm⁻¹ range. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C / C=N | 1600 - 1400 | Ring Stretching |

| Aryl Ether (C-O-C) | 1280 - 1200 | Asymmetric Stretching |

| Carbon-Fluorine (C-F) | 1250 - 1000 | Stretching |

| Carbon-Chlorine (C-Cl) | 800 - 600 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

A search of available literature did not yield specific single-crystal X-ray diffraction data for this compound. However, analysis of closely related pyridazine derivatives allows for a well-founded prediction of its structural characteristics. nih.govnih.govmdpi.comresearchgate.netgrowingscience.com

It is expected that both the pyridazine ring and the 2,4-difluorophenyl ring would be essentially planar. nih.govresearchgate.net The crystal packing would be influenced by intermolecular interactions, such as π–π stacking between the aromatic rings and potential weak hydrogen bonds if co-crystallized with solvent molecules. The bond lengths and angles within the pyridazine and phenyl rings are expected to fall within normal ranges for such heterocyclic and aromatic systems. nih.govgrowingscience.com For instance, in related structures, the pyridazine ring is often planar or adopts a slight screw-boat conformation depending on its substituents. nih.govnih.gov

In analogous structures, such as other substituted diaryl ethers or pyridazines linked to phenyl rings, this dihedral angle can vary significantly based on the steric and electronic nature of the substituents. nih.govresearchgate.netbeilstein-journals.org For example, in 3-Chloro-6-{[4-(3-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, the dihedral angle between the pyridazine and benzene (B151609) rings is reported as 36.3(1)°. nih.gov In another case, 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, the dihedral angle between the aromatic rings is 13.91 (7)°. researchgate.net Given the presence of substituents on the phenyl ring, it is reasonable to predict a non-coplanar arrangement for this compound to minimize steric hindrance, resulting in a twisted conformation in the solid state. The precise angle would be a balance between steric repulsion and the electronic effects of conjugation.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

There are no published studies applying Density Functional Theory (DFT) specifically to 3-Chloro-6-(2,4-difluorophenoxy)pyridazine. DFT is a widely used method for investigating the electronic properties of molecules, such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. asiapharmaceutics.info Such calculations for related pyridazine (B1198779) structures have helped in predicting their reactivity and stability. arkat-usa.org

Prediction of Spectroscopic Parameters

No specific predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound using computational methods were found in the reviewed literature. Theoretical calculations are often employed to complement experimental spectroscopic data, aiding in the structural elucidation of new compounds.

Molecular Modeling and Docking Studies

Molecular modeling techniques are crucial for predicting how a molecule might interact with biological targets.

In Silico Assessment of Binding Modes and Interactions

There is no available research detailing the in silico assessment of binding modes for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ugm.ac.id This method is frequently used in drug discovery to screen virtual libraries of compounds against specific biological targets. rsc.org

Ligand-Protein Interaction Profiling

As no docking studies have been published for this compound, a ligand-protein interaction profile is not available. This type of analysis would typically describe the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulations for Conformational Stability and Dynamics

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the conformational stability of a compound and its dynamic behavior in different environments, such as in complex with a protein. rsc.org

Structure-Based Design and Optimization

Extensive research has been conducted on various pyridazine derivatives to explore their potential in medicinal chemistry and materials science. Computational and theoretical methods, particularly structure-based design and optimization, have become instrumental in understanding the structure-activity relationships (SAR) of these compounds and in guiding the synthesis of more potent and selective analogues.

However, a review of the current scientific literature reveals a notable absence of specific studies focused on the computational and theoretical investigation of This compound . While research exists on the computational analysis of other pyridazine derivatives for various applications, including their use as herbicides and antimicrobial agents, specific data on the structure-based design and optimization of this particular compound is not publicly available.

For instance, studies on related compounds, such as 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, have utilized molecular docking and other computational techniques to explore their inhibitory effects on enzymes like phytoene (B131915) desaturase. Similarly, molecular docking studies have been performed on different pyridazinone derivatives to assess their potential as anticancer and antimicrobial agents. These investigations highlight the utility of computational approaches in the broader field of pyridazine chemistry.

The lack of specific computational data for this compound suggests that this compound may be a novel scaffold for which detailed structure-based design studies have not yet been published, or it may be an intermediate in the synthesis of other molecules, with the focus of computational work being on the final products.

Future research in this area could involve a comprehensive computational analysis of this compound. Such studies might include:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active site of various biological targets.

Molecular Dynamics Simulations: To investigate the stability of the ligand-protein complex and to understand the dynamic nature of their interactions.

Quantum Mechanics Calculations: To determine the electronic properties and reactivity of the molecule, providing insights into its chemical behavior.

By employing these computational tools, researchers could elucidate the potential therapeutic applications of this compound and guide the rational design of new, more effective derivatives. The generation of data from such studies would be crucial for building a comprehensive understanding of its structure-activity relationships.

Investigation of Biological Activities Agrochemical and Mechanistic Focus

Herbicidal Activity Evaluation

The pyridazine (B1198779) chemical class is well-documented for its herbicidal properties. nih.govbohrium.com Many derivatives function as bleaching herbicides, interfering with pigment biosynthesis in plants, which ultimately leads to plant death. bohrium.compressbooks.pub

In Vitro and In Vivo Screening Methodologies against Target Weeds

The herbicidal potential of pyridazine derivatives is typically assessed through a combination of in vitro and in vivo screening methods to determine their efficacy against various weed species.

In Vitro Screening: Initial, rapid screening is often conducted in vitro. A common method is the agar-based paper disk assay, where compounds are applied to paper disks placed on an algal lawn (e.g., Chlamydomonas reinhardtii). The presence of herbicidal activity is indicated by a clear zone of growth inhibition around the disk within a few days. nih.gov Another method involves the Spirodela polyrrhiza (duckweed) test, where the inhibition of chlorophyll (B73375) production is measured as an indicator of bleaching activity. nih.govbohrium.com These assays are cost-effective and allow for the rapid screening of many compounds. nih.gov

In Vivo Screening: Promising compounds advance to in vivo testing in a controlled greenhouse environment. nih.govbohrium.com These tests evaluate the compound's performance against a panel of economically important monocotyledonous and dicotyledonous weeds. Methodologies include:

Pre-emergence Application: The compound is applied to the soil surface after weed seeds are sown. Efficacy is evaluated by observing the inhibition of germination and emergence. For instance, a related compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1), showed a 100% inhibition rate on the root and stem growth of Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (common purslane) when applied pre-emergence. nih.govacs.org

Post-emergence Application: The compound is applied directly to the foliage of young, emerged weeds. The assessment is based on visual injury ratings, such as chlorosis (bleaching), necrosis, and growth inhibition over a period of several days or weeks. nih.gov Compound B1 also demonstrated excellent post-emergence activity against broadleaf weeds. nih.govacs.org

These whole-plant assays provide crucial data on a compound's herbicidal spectrum and its effectiveness under conditions that more closely mimic agricultural settings. cambridge.orgresearchgate.net

Impact on Plant Physiological Processes

The primary physiological impact of many herbicidal pyridazines is the disruption of carotenoid biosynthesis. pressbooks.pub Carotenoids are essential pigments that protect chlorophyll from photooxidation. When their synthesis is blocked, chlorophyll is rapidly destroyed by light energy, leading to a characteristic "bleaching" or whitening of the plant tissues. pressbooks.pub

Studies on analogous pyridazine herbicides show that this inhibition leads to a cascade of detrimental effects on plant physiology. For example, treatment with the related compound B1 was found to cause a deficiency in the quantum yield of photosystem II (Y(II)) and prevent photosynthesis. nih.govacs.org This disruption of the photosynthetic apparatus deprives the plant of its ability to produce energy, leading to growth cessation and eventual death. pressbooks.pub

Potential Mechanisms of Action (e.g., Phytoene (B131915) Desaturase Inhibition)

The mechanism underlying the bleaching effect of many pyridazine herbicides is the inhibition of the enzyme phytoene desaturase (PDS). nih.govmdpi.com PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for converting phytoene into ζ-carotene. pressbooks.pubmdpi.com

By inhibiting PDS, these herbicides cause the precursor molecule, phytoene, to accumulate in the plant cells. nih.govacs.org This blockage prevents the formation of colored carotenoids like β-carotene and lutein, which are vital for quenching excess light energy and protecting chlorophyll. pressbooks.pub Without this protection, the plant's photosynthetic machinery is destroyed by photooxidation, resulting in the visible bleaching symptoms and plant death. Norflurazon is a well-known commercial pyridazine herbicide that targets the PDS enzyme. nih.govtaylorfrancis.com Research on new pyridazine derivatives, such as 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines and compound B1, confirms that they act as potent PDS inhibitors, making this the most probable mechanism of action for 3-Chloro-6-(2,4-difluorophenoxy)pyridazine. nih.govacs.orgmdpi.comnih.gov

Table 1: Herbicidal Activity of Structurally Related Pyridazine Compounds This table presents data for analogues of this compound to illustrate the herbicidal potential of this chemical class.

| Compound | Test Type | Target Weed | Application Rate | Inhibition (%) | Reference |

|---|---|---|---|---|---|

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Pre-emergence | Echinochloa crus-galli | 100 µg/mL | 100 | nih.govacs.org |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Pre-emergence | Portulaca oleracea | 100 µg/mL | 100 | nih.govacs.org |

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazines (various) | Post-emergence | Dicotyledonous plants | 75 g/ha | High activity noted | nih.govbohrium.com |

| 6-methyl-3-(4-(trifluoromethyl)phenoxy)-4-(3(trifluoromethyl)phenyl)pyridazine (2a) | Post-emergence | Broadleaf weeds | 300-750 g/ha | Higher than diflufenican | nih.gov |

Fungicidal Activity Evaluation

In addition to herbicidal effects, the pyridazine scaffold is found in compounds with notable fungicidal activity. nih.gov Investigations into this area are critical for developing new agents to control plant diseases.

In Vitro and In Vivo Screening against Plant Pathogenic Fungi

Screening for fungicidal activity involves evaluating the compound against a range of economically important plant pathogenic fungi.

In Vitro Screening: The most common in vitro screening method is the poisoned food technique . researchgate.net In this assay, the test compound is incorporated into a fungal growth medium, such as Potato Dextrose Agar (PDA), at various concentrations. A small plug of a target fungus is then placed on the medium. The radial growth of the fungal mycelium is measured after a set incubation period and compared to a control plate without the compound. The percentage of growth inhibition is then calculated. This technique is widely used for its simplicity and reproducibility. researchgate.netapsnet.org

While no specific data exists for this compound, studies on other fungicidal pyridazines have evaluated them against pathogens such as Botrytis cinerea (grey mould), Mycosphaerella graminicola (wheat leaf blotch), and Alternaria solani (early blight). nih.gov

In Vivo Screening: Compounds that show promise in vitro are subsequently tested in vivo on host plants. This typically involves treating plants with the compound before or after they are inoculated with the fungal pathogen. The effectiveness of the compound is assessed by the reduction in disease symptoms (e.g., lesions, blight, or rot) compared to untreated, inoculated plants. These tests are essential to confirm the compound's efficacy in a more complex biological system. openagriculturejournal.comepilogic.de

Mechanisms of Antifungal Action (e.g., Tubulin Polymerization Promotion)

A novel mechanism of action has been identified for certain pyridazine-based fungicides: the promotion of tubulin polymerization . nih.govresearchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in critical cellular processes like nuclear division and intracellular transport. researchgate.net

Unlike classic fungicides such as benzimidazoles that inhibit tubulin polymerization, these pyridazine compounds actively promote it. nih.gov This forced polymerization disrupts the normal, dynamic equilibrium between tubulin and microtubules, leading to abnormal cell function and ultimately causing fungal cell death. nih.govresearchgate.net

However, structure-activity relationship studies have revealed that this specific mode of action is associated with tetrasubstituted pyridazines, which typically require a methyl and a chlorine group adjacent to the ring nitrogens, along with two aryl or heteroaryl groups at the other positions. nih.govresearchgate.net The compound this compound is a disubstituted pyridazine and does not fit this structural pattern. Therefore, while tubulin polymerization promotion is a known mechanism for the pyridazine class, it is less likely to be the primary mode of action for this specific molecule. Further investigation would be required to determine its precise antifungal mechanism.

Insecticidal Activity Evaluation

The pyridazine chemical scaffold is a component of various molecules investigated for their insecticidal properties. While no data is available for the specific title compound, research on related structures offers insight into their potential as insecticides.

Bioassays against Agricultural Pests

Bioassays on several classes of pyridazine derivatives have revealed a spectrum of insecticidal efficacy. One study focused on a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives and their activity against the diamondback moth (Plutella xylostella), a significant agricultural pest. nih.gov The results from these in vitro tests showed that the compounds possessed activities ranging from weak to good. nih.gov Notably, some derivatives exhibited greater than 90% mortality at a concentration of 100 mg/L. nih.gov

Another area of research involves fused heterocyclic systems containing the pyridazine ring. For example, derivatives of 3-amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazine have been synthesized and screened for their insecticidal activity against the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). researchgate.netepa.gov Further studies have synthesized other novel pyridazine derivatives that also demonstrated good preliminary insecticidal activity against these same two pest species.

The insecticidal potential is not limited to pyridazines alone; the closely related pyridine (B92270) derivatives have also been a source of insecticidal compounds. Research into a series of pyridine derivatives identified compounds with moderate to strong aphidicidal activity against the cowpea aphid (Aphis craccivora). researchgate.net One particular derivative was found to be approximately four times more potent than the commercial insecticide acetamiprid (B1664982) against this pest. researchgate.net

A summary of insecticidal activity for various pyridazine derivatives against selected pests is presented below.

| Compound Class | Pest Species | Observed Activity | Citation |

|---|---|---|---|

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Plutella xylostella (Diamondback Moth) | Weak to good; some >90% activity at 100 mg/L | nih.gov |

| Novel pyridazine derivatives | Musca domestica (Housefly) | Good preliminary activity | |

| Novel pyridazine derivatives | Macrosiphum pisi (Pea Aphid) | Good preliminary activity | |

| 3-Amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazine derivatives | Musca domestica (Housefly) | Screened for activity | researchgate.netepa.gov |

| 3-Amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazine derivatives | Macrosiphum pisi (Pea Aphid) | Screened for activity | researchgate.netepa.gov |

| Pyridine derivatives | Aphis craccivora (Cowpea Aphid) | Moderate to strong aphidicidal activity | researchgate.net |

Target-Based Mechanism Investigations

Specific mechanistic studies or target-based investigations for this compound are not available in the public domain. For the broader class of nitrogen-containing heterocyclic insecticides, such as neonicotinoids which contain a pyridine-like structure, the primary target is often the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system. researchgate.net The insect muscarinic acetylcholine receptor (mAChR) is also being evaluated as a potential target for novel insecticides. acs.org However, without direct research, it is not possible to determine the mechanism of action for the specific compound .

Other Relevant Biological Activities (Excluding Prohibited Areas)

While the primary focus is on agrochemical applications, related pyridazine compounds have been explored for other biological activities, which can sometimes provide clues to their mode of action in various biological systems.

Enzyme Inhibition Studies (e.g., DHODH inhibition if relevant to non-human targets)

There is no literature available that specifically links this compound to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) or any other enzyme in non-human targets. The pyridazine ring is noted for its distinct physicochemical properties which make it a versatile scaffold in medicinal chemistry and drug discovery, capable of interacting with a range of biological targets. nih.gov

Receptor Binding Assays (if applicable to non-human physiological systems)

No receptor binding assays for this compound in non-human systems have been reported. However, research on other pyridazine-containing structures demonstrates their capacity to interact with biological receptors. For instance, a class of condensed pyridazine derivatives, 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, were synthesized and evaluated for their binding affinity to benzodiazepine (B76468) receptors in rat brain tissue. nih.gov Certain substitutions on this pyridazine framework resulted in high receptor affinity, indicating that the pyridazine structure can be effectively utilized for targeted receptor interactions. nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

The pyridazine (B1198779) nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.gov The potency of these derivatives is highly dependent on the nature and position of substituents on both the pyridazine core and any appended ring systems. sarpublication.com

The pyridazine ring is recognized as an attractive heterocycle for drug design, sometimes serving as a less lipophilic substitute for a phenyl ring. nih.gov Its planar structure can facilitate π-π stacking interactions with biological targets. rsc.orgresearchgate.net The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial interaction in molecular recognition by target proteins. nih.gov

Systematic modifications to both the pyridazine core and the phenoxy ring have been shown to significantly impact biological activity in related compound series. For instance, in studies of pyridazinone-based inhibitors, the introduction of various substituents at different positions has led to a wide range of potencies. nih.gov The nature of the substituent on the phenoxy ring is critical; for example, in a series of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines, a 2,4-difluoro substitution pattern on a connected phenylamino (B1219803) ring was found to be optimal for potent kinase inhibition. nih.gov

The following table illustrates the impact of substituting the phenyl ring in a series of 6-phenyl-3(2H)-pyridazinone derivatives on COX-2 inhibitory activity, demonstrating the sensitivity of the core structure to substituent changes.

| Compound ID | Phenyl Ring Substituent (at position 6) | COX-2 IC₅₀ (nM) |

| 3a | Unsubstituted | >1000 |

| 3b | 2-OCH₃ | >1000 |

| 3c | 3-CH₃ | >1000 |

| 3d | 4-Cl | 67.23 |

| 3g | 4-SO₂NH₂ | 43.84 |

| Data sourced from a study on pyridazinone derivatives as COX-2 inhibitors, illustrating how substitutions on an attached phenyl ring affect potency. cu.edu.eg |

The chlorine atom at the 3-position of the pyridazine ring plays a pivotal role. Synthetically, 3-chloropyridazines are common intermediates, often prepared from the corresponding 3(2H)-pyridazinones by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govacs.org This chlorine is a reactive site, allowing for further derivatization through nucleophilic substitution. mdpi.com

From a biological activity standpoint, the chloro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyridazine ring. nih.gov This modification can enhance binding affinity to target proteins. In studies of other heterocyclic inhibitors, the introduction of a chlorine atom has been shown to enhance biological activity. cu.edu.eg For example, in a series of pyridazinone-based COX-2 inhibitors, the introduction of a chlorine atom on an adjacent phenyl ring dramatically increased potency compared to unsubstituted or methoxy-substituted analogues. cu.edu.eg The chloro group can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding stability.

The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry. mdpi.com Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without adding significant steric bulk. mdpi.com The 2,4-difluoro substitution pattern on the phenoxy ring of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine is particularly significant.

This specific substitution pattern is found in other potent enzyme inhibitors. For example, a series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines were identified as potent dual inhibitors of VEGFR-2 and FGFR-1, two important kinase targets. nih.gov The difluoro pattern was integral to their high potency. Fluorine atoms, particularly when placed on an aromatic ring, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. cambridgemedchemconsulting.comchemrxiv.org Furthermore, the electron-withdrawing nature of the two fluorine atoms enhances the properties of the phenoxy ring, potentially improving its interaction with the target's binding site. mdpi.com

Identification of Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net For pyridazine-based inhibitors, several key pharmacophoric features can be identified based on SAR studies of analogous compounds. nih.gov

The essential features for this class of compounds typically include:

A Hydrogen Bond Acceptor: The two adjacent nitrogen atoms of the pyridazine ring are key hydrogen bond acceptors, capable of forming interactions with donor groups in a protein's active site. nih.gov

An Aromatic/Hydrophobic Region: The 2,4-difluorophenoxy moiety provides a necessary aromatic and hydrophobic region that can engage in van der Waals and π-stacking interactions within a hydrophobic pocket of the target. nih.gov

Halogen Atoms as Interaction Points: The chlorine atom at position 3 and the fluorine atoms at positions 2 and 4 of the phenoxy ring are not merely passive substituents. They can act as halogen bond donors and modulate the electronic landscape of the molecule to optimize target engagement. nih.govcu.edu.eg

Computational pharmacophore modeling of related pyridazinone derivatives has confirmed the importance of aromatic rings and hydrogen bond acceptor/donor sites for biological activity. researchgate.netnih.gov

Strategies for Activity Enhancement and Spectrum Broadening

Based on SAR insights, several strategies can be employed to enhance the potency and broaden the activity spectrum of pyridazine-based compounds. One primary strategy is bioisosteric replacement , where one functional group is exchanged for another with similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. cambridgemedchemconsulting.commdpi.com

Examples of such strategies include:

Modification of the 3-Position: While the chloro group is often effective, replacing it with other small, electron-withdrawing groups or bioisosteres could fine-tune activity or selectivity. researchgate.net

Varying Phenoxy Ring Substitution: Exploring alternative substitution patterns on the phenoxy ring beyond the 2,4-difluoro arrangement could lead to improved interactions with different biological targets.

Scaffold Hopping and Hybridization: This involves replacing the pyridazine core with another heterocyclic system (scaffold hopping) or combining the key pharmacophoric elements with fragments from other known active compounds (hybridization). acs.org This can lead to novel compounds with improved potency or a different spectrum of activity. For instance, creating hybrid molecules between the pyridazine core and other pharmacophores has been explored to develop new anticancer agents. acs.org

Design of Next-Generation Analogues Based on SAR Insights

The knowledge gained from SAR studies provides a clear roadmap for the design of next-generation analogues of this compound. Future design efforts would logically focus on optimizing the interactions of the identified pharmacophoric features.

A rational design approach would involve:

Systematic Exploration of the Phenoxy Moiety: Synthesizing a library of compounds where the 2,4-difluoro pattern is replaced with other halogen combinations (e.g., 2-fluoro-4-chloro, 2,4,5-trifluoro) or with small lipophilic groups to probe the limits of the target's binding pocket.

Bioisosteric Replacement of the Pyridazine Nitrogens: While challenging, replacing one of the pyridazine nitrogens with a CH group to yield a substituted chloropyridine could clarify the importance of both nitrogen atoms for hydrogen bonding. Bioisosteric replacement of a pyridine (B92270) element with a pyridazine has been shown to modulate receptor affinity in other systems. nih.gov

Introduction of Additional Functional Groups: Based on detailed structural information of the target protein, adding small functional groups at open positions on the pyridazine or phenoxy rings could engage additional amino acid residues and increase potency. This strategy has been used to develop novel glucan synthase inhibitors from a pyridazinone lead compound. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature (reflux conditions are common), solvent polarity (e.g., dichloromethane for nucleophilic substitutions), and catalysts (e.g., thionyl chloride for chlorination). For example, halogenation at the pyridazine ring often employs SOCl₂ under anhydrous conditions to achieve high yields . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like SO₂ or HCl .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : X-ray crystallography using programs like SHELX or WinGX is the gold standard for resolving bond angles, torsion angles, and halogen placement. Single-crystal diffraction data refinement (e.g., ORTEP-III) provides insights into steric effects from the 2,4-difluorophenoxy group . Supplementary techniques like NMR (¹H/¹³C, ¹⁹F) and HRMS validate purity and confirm substituent positions .

Q. What safety protocols are essential for handling halogenated pyridazine derivatives in the laboratory?

- Methodological Answer : Standard protocols include fume hood use to avoid inhalation of volatile byproducts (e.g., HCl gas) and PPE (gloves, goggles) to prevent skin/eye contact. Waste disposal must follow halogenated organic waste guidelines, as residual chlorine/fluorine can form toxic acids upon hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine at position 3 activates the pyridazine ring for nucleophilic attack, while the 2,4-difluorophenoxy group introduces steric hindrance and modulates electronic density. Comparative studies with analogs (e.g., methylsulfonyl vs. methylthio substituents) show that electronegative groups enhance reactivity at position 6 but reduce regioselectivity . Kinetic studies using DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridazines?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities often arise from variations in assay conditions (e.g., solvent polarity affecting solubility). Normalizing data using logP (lipophilicity) and conducting meta-analyses with standardized protocols (e.g., fixed DMSO concentrations) improve comparability. For example, anti-MRSA activity may correlate with Cl/F substituent ratios, requiring dose-response validation across multiple cell lines .

Q. How can computational methods predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like bacterial enoyl-ACP reductase. The trifluoromethyl and chlorine groups often occupy hydrophobic pockets, while the pyridazine nitrogen forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。